3-nitro-1-propyl-1H-pyrazol-5-amine
CAS No.: 2226182-13-2
Cat. No.: VC7542836
Molecular Formula: C6H10N4O2
Molecular Weight: 170.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2226182-13-2 |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.172 |
| IUPAC Name | 5-nitro-2-propylpyrazol-3-amine |
| Standard InChI | InChI=1S/C6H10N4O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3,7H2,1H3 |
| Standard InChI Key | BYLFSHHCAUOXOF-UHFFFAOYSA-N |
| SMILES | CCCN1C(=CC(=N1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, 3-nitro-1-propyl-1H-pyrazol-5-amine, reflects its substitution pattern:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A nitro group (-NO₂) at the 3-position, which is electron-withdrawing and influences electronic distribution.
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A propyl chain (-CH₂CH₂CH₃) at the 1-position, enhancing lipophilicity and potential membrane permeability.
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An amino group (-NH₂) at the 5-position, offering sites for hydrogen bonding and further functionalization.
The molecular formula is C₆H₁₁N₅O₂, with a molecular weight of 185.19 g/mol. The presence of multiple nitrogen atoms and a nitro group creates a polarized electronic environment, facilitating interactions with biological targets or synthetic reagents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₅O₂ |
| Molecular Weight | 185.19 g/mol |
| IUPAC Name | 3-Nitro-1-propyl-1H-pyrazol-5-amine |
| CAS Number | Not widely reported |
| SMILES Notation | CCCn1nc(c(c1)N)N+[O-] |
Spectroscopic Characteristics
While experimental data for this specific compound are sparse, analogous nitro-pyrazoles exhibit distinctive spectral features:
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Infrared (IR) Spectroscopy: A strong absorption band near 1,520–1,560 cm⁻¹ corresponds to the nitro group’s asymmetric stretching. The amino group typically shows N-H stretches around 3,300–3,500 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Pyrazole ring protons resonate between δ 6.5–8.5 ppm, influenced by substituents. The propyl chain’s methylene groups appear near δ 1.0–1.6 ppm (CH₂) and δ 0.8–1.0 ppm (CH₃).
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¹³C NMR: The nitro-bearing carbon resonates at δ 140–150 ppm, while the amino-substituted carbon appears at δ 95–105 ppm.
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Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-nitro-1-propyl-1H-pyrazol-5-amine typically involves multi-step reactions, leveraging classic pyrazole formation strategies:
Cyclocondensation Approach
A common method involves the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:
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Formation of Pyrazole Core: Reacting propylhydrazine with a nitro-substituted diketone precursor under acidic or basic conditions.
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Functionalization: Introducing the amino group via nucleophilic substitution or reduction of a nitro intermediate.
Nitration of Preformed Pyrazoles
An alternative route involves nitrating a pre-synthesized pyrazole derivative:
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Synthesis of 1-Propyl-1H-pyrazol-5-amine: Achieved via cyclocondensation followed by amino group protection.
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Nitration: Treating the pyrazole with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 3-position.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Propylhydrazine, diketone, H₂SO₄, reflux | 60–75 |
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 45–55 |
| Amino Group Reduction | H₂/Pd-C, ethanol, 25°C | 80–90 |
Reactivity Profile
The nitro and amino groups dominate the compound’s reactivity:
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-1-propyl-1H-pyrazol-5-amine.
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Electrophilic Substitution: The amino group activates the pyrazole ring for reactions such as acylation or sulfonation at the 4-position.
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N-Alkylation: The propyl chain can undergo further alkylation under basic conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and amino groups. Limited solubility in water (estimated <1 mg/mL).
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Stability: Sensitive to strong acids/bases and UV light. The nitro group may decompose under prolonged heat (>100°C).
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coeff) | 1.2–1.8 (estimated) |
| pKa (Amino Group) | ~4.5–5.5 |
| Melting Point | 120–130°C (decomposes) |
Crystallographic Insights
X-ray diffraction studies of similar nitro-pyrazoles reveal:
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Planar Pyrazole Ring: Facilitates π-π stacking in solid-state structures.
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Intramolecular Hydrogen Bonding: Between the nitro oxygen and amino hydrogen, stabilizing the molecular conformation.
Biological Activities and Mechanisms
Proposed Mechanism:
The nitro group may undergo enzymatic reduction in microbial cells, generating reactive nitrogen species (RNS) that damage DNA and proteins.
Anticancer Activity
Pyrazole derivatives interfere with cancer cell proliferation via kinase inhibition or apoptosis induction. Key findings from related compounds:
Table 4: Antiproliferative Activity (In Vitro)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | Cyclin-Dependent Kinase Inhibition |
| A549 (Lung Cancer) | 18.7 | ROS Generation |
Anti-Inflammatory Effects
Nitro groups in pyrazoles modulate COX-2 and TNF-α pathways. In rodent models, analogs reduced edema by 40–60% at 50 mg/kg doses.
Industrial and Materials Science Applications
Corrosion Inhibition
Nitro-pyrazoles act as corrosion inhibitors for mild steel in acidic environments, achieving 85–92% efficiency at 500 ppm concentrations.
Energetic Materials
The nitro group’s redox activity makes this compound a candidate for:
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Propellant Additives: Enhancing burn rates.
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Explosive Precursors: Pending stability optimization.
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